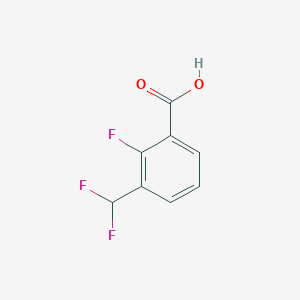

3-(Difluoromethyl)-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFVWYBCHQZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780810-87-8 | |

| Record name | 3-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Difluoromethyl 2 Fluorobenzoic Acid and Its Congeners

Strategies for Regioselective Difluoromethylation of Aromatic Systems

The introduction of a difluoromethyl group onto an aromatic ring with high regioselectivity is a key challenge in the synthesis of compounds like 3-(difluoromethyl)-2-fluorobenzoic acid. Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Difluoromethylation Approaches for Benzoic Acid Derivatives

Nucleophilic difluoromethylation typically involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic substrate. In the context of benzoic acid derivatives, this can be a challenging transformation due to the electron-rich nature of the aromatic ring. One approach involves the O-difluoromethylation of carboxylic acids to form difluoromethyl benzoates. For instance, a one-pot, two-step method has been developed for the difluoromethylation of various benzoic acid derivatives using commercially available (bromodifluoromethyl)trimethylsilane (TMSCF2Br) in an aqueous system. This reaction proceeds by first forming the carboxylate salt with potassium hydroxide, followed by the addition of TMSCF2Br. This method has shown remarkable flexibility with both electron-rich and electron-poor benzoic acid derivatives, affording the desired difluoromethylated products in moderate to excellent yields. chemrevlett.com

Another strategy involves the use of difluoromethyl phenyl sulfone (PhSO2CF2H) as a nucleophilic difluoromethylating reagent. This reagent can be deprotonated to form the (phenylsulfonyl)difluoromethyl anion, which can then react with suitable electrophiles. While direct nucleophilic aromatic substitution on an unactivated benzoic acid ring is difficult, this reagent has been successfully employed in the nucleophilic difluoromethylation of aldehydes and ketones. cas.cn

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| TMSCF2Br | Benzoic acid derivatives | KOH, aq. MeCN, rt | Difluoromethyl benzoates | Moderate to Excellent | chemrevlett.com |

| PhSO2CF2H | Aromatic aldehydes | Base (e.g., KOH), phase transfer catalyst | α-(Phenylsulfonyl)difluoromethyl carbinols | Good | cas.cn |

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation involves the reaction of an electrophilic source of the "CF2H+" cation with a nucleophilic aromatic ring. These reactions are often suitable for electron-rich aromatic substrates. While less common than nucleophilic or radical methods, several reagents have been developed for electrophilic difluoromethylation. S-(Difluoromethyl)diarylsulfonium salts have been developed as effective electrophilic difluoromethylating reagents. acs.org These reagents can transfer a difluoromethyl group to various nucleophiles, including activated aromatic compounds. The reactivity of these reagents can be tuned by modifying the substituents on the aryl rings of the sulfonium salt. acs.org

The development of electrophilic [18F]difluoromethylating reagents has also been a focus for applications in positron emission tomography (PET). Silver(I)-mediated [18F]fluorodecarboxylation of α-fluorarylacetic acids using electrophilic [18F]fluorinating agents is one such approach to generate [18F]Ar-CF2H compounds. e-century.us

| Reagent Type | Example Reagent | Substrate | Product | Reference |

| Sulfonium Salt | S-(Difluoromethyl)diarylsulfonium salt | Activated aromatic compounds | Difluoromethylated arenes | acs.org |

| Silver-mediated | Ag(I) with electrophilic [18F]fluorinating agent | α-Fluorarylacetic acids | [18F]Difluoromethylated arenes | e-century.us |

Radical-Mediated Difluoromethylation Methods

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of aromatic and heteroaromatic compounds. These methods often proceed under mild conditions and exhibit good functional group tolerance. The Minisci reaction, a classic example of radical aromatic substitution, has been adapted for difluoromethylation. This typically involves the generation of the difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the protonated aromatic ring.

Organic photoredox catalysis has enabled the direct C-H difluoromethylation of heterocycles using visible light. acs.org This method often utilizes sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl radical precursor and an organic photosensitizer. The process is advantageous as it avoids the need for pre-functionalization of the substrate and often uses mild reaction conditions. acs.org

Another approach involves the use of synergistic dual-active-centered covalent organic frameworks (COFs) as photocatalysts for the direct C-H difluoromethylation of heterocycles. acs.org These materials can efficiently generate difluoromethyl radicals and promote the reduction of oxygen, leading to high yields of the desired products. acs.org

Cross-Coupling Reactions for C-CF2H Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-CF2H bonds. These reactions typically involve the coupling of an aryl halide or triflate with a difluoromethylating agent.

A palladium-catalyzed cross-coupling of aryl chlorides and bromides with (difluoromethyl)trimethylsilane (TMSCF2H) has been developed. nsf.govacs.org This method utilizes catalysts such as Pd(dba)2/BrettPhos or Pd(PtBu3)2 and provides a variety of difluoromethylated arenes in good yields. nsf.govacs.org The use of aryl chlorides as substrates is particularly advantageous due to their lower cost and wider availability compared to aryl iodides and bromides.

The choice of ligand is often crucial for the success of these transformations, with bulky electron-rich phosphine ligands generally showing good performance. nih.gov

| Catalyst System | Aryl Halide | Difluoromethylating Agent | Conditions | Product | Yield | Reference |

| Pd(dba)2/BrettPhos | Aryl chloride/bromide | TMSCF2H | CsF, dioxane, 100-120 °C | Difluoromethylated arene | Good | nsf.govacs.org |

| Pd(PtBu3)2 | Aryl chloride/bromide | TMSCF2H | CsF, dioxane, 120 °C | Difluoromethylated arene | Good | nsf.gov |

Methods for Ortho-Fluorination of Benzoic Acid Scaffolds

The regioselective introduction of a fluorine atom at the position ortho to the carboxylic acid group is another critical step in the synthesis of this compound. This can be challenging due to the directing effects of the carboxyl group.

Nucleophilic Fluorination of Aryl Precursors

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine into an aromatic ring. This reaction is generally favored by the presence of electron-withdrawing groups ortho and para to the leaving group. For the synthesis of 2-fluorobenzoic acids, a precursor with a good leaving group at the 2-position is required.

A transition-metal-free synthesis of 2-fluorobenzoic acids has been reported via the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). umn.eduarkat-usa.orgresearchgate.net This method has been successfully applied to the preparation of various substituted 2-fluorobenzoic acids. The reactivity of the 1-arylbenziodoxolone precursors can be enhanced by the presence of electron-withdrawing groups on the benziodoxolone ring. arkat-usa.org

| Precursor | Fluoride Source | Solvent | Conditions | Product | Yield | Reference |

| 1-Aryl-5-nitrobenziodoxolones | CsF | Anhydrous DMSO | Not specified | 2-Fluoro-5-nitrobenzoic acid | High | arkat-usa.org |

| 1-Arylbenziodoxolones | CsF or TBAF | Polar aprotic | Not specified | 2-Fluorobenzoic acids | Good | umn.eduresearchgate.net |

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into aromatic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely employed for this purpose due to their relative stability and predictable reactivity. brynmawr.eduwikipedia.org While the direct electrophilic fluorination of a pre-existing 3-(difluoromethyl)benzoic acid to install the ortho-fluorine atom is a conceptually straightforward approach, the regioselectivity of such a reaction would be a significant challenge. The directing effects of the carboxylic acid (meta-directing) and the difluoromethyl group would need to be carefully considered.

A more plausible strategy involves the electrophilic fluorination of a suitable precursor. For instance, an appropriately substituted aniline derivative could be fluorinated using Selectfluor® or a similar reagent, followed by conversion of the amino group to a carboxylic acid via a Sandmeyer-type reaction. The success of this approach would hinge on the chemoselectivity of the fluorination step and the tolerance of the difluoromethyl group to the subsequent reaction conditions.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively mild fluorinating agent. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available salt. |

Transition-Metal Catalyzed C-H Fluorination

In recent years, transition-metal-catalyzed C-H activation has provided a novel and efficient avenue for the regioselective introduction of fluorine atoms into aromatic rings. Palladium-catalyzed C-H fluorination has been a particularly active area of research. nih.govecust.edu.cn These methods often employ a directing group to achieve high regioselectivity. For the synthesis of this compound, a plausible strategy would involve the use of a directing group on a 3-(difluoromethyl)benzoic acid precursor to guide the palladium catalyst to the ortho C-H bond for subsequent fluorination.

While the carboxylic acid group itself can act as a directing group in some C-H activation reactions, its effectiveness can be limited. ecust.edu.cn Therefore, the use of a more robust directing group that can be later converted into a carboxylic acid might be a more viable approach. For example, an amide or an ester derivative of 3-(difluoromethyl)benzoic acid could be subjected to palladium-catalyzed ortho-fluorination, followed by hydrolysis to yield the desired product. The choice of ligand, palladium source, and fluorine source (e.g., AgF, Selectfluor®) would be critical for optimizing the reaction yield and selectivity. nih.gov

Total Synthesis and Retrosynthetic Analysis of this compound

A comprehensive understanding of the synthesis of this compound can be achieved through a detailed retrosynthetic analysis, which allows for the logical disconnection of the target molecule into readily available starting materials.

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for this compound (I) begins with the disconnection of the carboxylic acid group, leading to a precursor such as 2-fluoro-3-(difluoromethyl)toluene (II). This transformation can be achieved through the oxidation of the methyl group. The vicinal fluoro and difluoromethyl groups in intermediate (II) suggest a strategy involving either the fluorination of a difluoromethylated arene or the difluoromethylation of a fluorinated arene. A further disconnection of the difluoromethyl group from 2-fluoro-3-methyltoluene (III) is a viable option. Finally, the fluorine atom can be disconnected, leading back to 3-methyltoluene (IV) as a simple, commercially available starting material.

Sequential Introduction of Fluoro and Difluoromethyl Groups

Based on the retrosynthetic analysis, a forward synthesis can be envisioned. Starting from a suitable benzoic acid precursor, the sequential introduction of the fluoro and difluoromethyl groups is a key strategic consideration.

One potential route could begin with 2-fluoro-3-methylbenzoic acid. The methyl group could then be converted to the difluoromethyl group. This transformation can be challenging but could potentially be achieved through radical benzylic bromination followed by fluorination with a suitable fluorinating agent.

Alternatively, a strategy commencing with the introduction of the difluoromethyl group could be employed. For instance, 3-methylbenzoic acid could be converted to 3-(difluoromethyl)benzoic acid. Subsequent ortho-fluorination would then be required. This could be approached via directed ortho-metalation (DoM), where the carboxylic acid or a derivative directs a strong base to deprotonate the ortho-position, followed by quenching with an electrophilic fluorine source. wikipedia.org The fluorine atom is known to be a potent directing group in such metalations. researchgate.net

A hypothetical synthetic sequence could involve:

Ortho-lithiation of a protected 3-(difluoromethyl)benzoic acid derivative. The protection of the carboxylic acid, for example as an amide, would be necessary to prevent interference with the strong base.

Quenching with an electrophilic fluorine source. Reagents like N-fluorobenzenesulfonimide (NFSI) could be used to introduce the fluorine atom at the ortho position.

Deprotection to reveal the carboxylic acid moiety.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

The final step in many synthetic routes to this compound involves the conversion of a precursor functional group into the carboxylic acid. A common and reliable method is the oxidation of a corresponding benzaldehyde or benzyl alcohol. For example, if 2-fluoro-3-(difluoromethyl)benzaldehyde is synthesized, it can be readily oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4).

Another approach involves the hydrolysis of a nitrile group. The synthesis could proceed via the preparation of 2-fluoro-3-(difluoromethyl)benzonitrile, which can then be subjected to acidic or basic hydrolysis to afford the desired carboxylic acid. This strategy offers the advantage of the stability of the nitrile group to many reaction conditions. The synthesis of fluorobenzonitriles can be achieved from the corresponding chlorobenzonitriles via halogen exchange reactions. google.comgoogle.com

Synthetic Approaches to Related Fluoroalkyl-Substituted Benzoic Acids

The synthetic methodologies described for this compound can be extended to a broader range of fluoroalkyl-substituted benzoic acids. The demand for these compounds in various fields has driven the development of diverse synthetic strategies.

For instance, the synthesis of various trifluoromethyl-substituted benzoic acids is well-documented. harvard.edu These often involve the trifluoromethylation of an aryl precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagent. The position of the trifluoromethyl group can be controlled by the choice of starting material and reaction conditions.

The synthesis of other fluoroalkylated benzoic acids, such as those containing a monofluoromethyl or a pentafluoroethyl group, also relies on specific fluoroalkylation methodologies. The introduction of these groups often requires specialized reagents and catalysts.

Table 2: Examples of Synthetic Approaches to Fluoroalkyl-Substituted Benzoic Acids

| Target Compound | Key Synthetic Strategy | Starting Material | Reference |

| 2-Fluoro-3-methylbenzoic acid | Not explicitly detailed | 2-Fluoro-3-methyl starting material | cymitquimica.com |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | Not explicitly detailed | 2-Fluoro-3-(trifluoromethyl) precursor | tcichemicals.comsigmaaldrich.com |

| 5-Fluoro-2-methylbenzoic acid | Lithiation followed by reaction with benzonitrile | 5-Fluoro-2-methylbenzoic acid | ossila.com |

| 2-(4-Fluoro-3-methyl-benzoyl)-benzoic acid | Not explicitly detailed | 4-Fluoro-3-methyl precursor |

The development of robust and versatile synthetic routes to fluoroalkyl-substituted benzoic acids remains an active area of research, driven by the continued importance of these compounds in the development of new technologies and medicines.

Academic Research on the Structural and Electronic Impact of Fluorine and Difluoromethyl Groups

Electronic Effects of Fluorine and Difluoromethyl Substituents on Aromatic Systems

The electronic character of the aromatic ring in 3-(Difluoromethyl)-2-fluorobenzoic acid is significantly modulated by the presence of both a fluorine atom at the 2-position and a difluoromethyl group at the 3-position. These substituents exert a combination of inductive and resonance effects that influence the electron density distribution within the benzene (B151609) ring, thereby affecting its reactivity and the acidity of the carboxylic acid functionality.

Inductive and Resonance Effects on Ring Reactivity

Both the fluorine atom and the difluoromethyl group are strongly electron-withdrawing primarily through the inductive effect (-I effect), a consequence of the high electronegativity of fluorine. libretexts.org This effect involves the polarization of the sigma (σ) bonds, leading to a net withdrawal of electron density from the aromatic ring. The difluoromethyl group (CHF2), in particular, is known to be a potent electron-withdrawing substituent due to the presence of two fluorine atoms. nih.gov

The difluoromethyl group is also considered to have a modest resonance-donating ability, although its primary influence is inductive withdrawal. nuph.edu.ua The combined -I effects of the 2-fluoro and 3-difluoromethyl groups significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Data is generalized from various sources and may vary depending on the specific system and measurement method.

Influence on Acidity and pKa Values of Carboxylic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring stabilize the carboxylate anion by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa value. libretexts.org

In this compound, both the 2-fluoro and 3-difluoromethyl substituents contribute to an increase in acidity compared to benzoic acid (pKa ≈ 4.2). The strong inductive electron withdrawal from both groups effectively stabilizes the resulting benzoate anion. The proximity of the 2-fluoro substituent to the carboxylic acid group means its inductive effect is particularly pronounced.

Table 2: pKa Values of Selected Fluorinated Benzoic Acids

| Compound | pKa Value |

|---|---|

| Benzoic Acid | 4.20 |

| 4-Fluorobenzoic Acid | 4.14 |

| 3-Fluorobenzoic Acid | 3.86 |

| 2-Fluorobenzoic Acid | 3.27 - 3.52 |

Data sourced from various chemical databases and literature. ut.eewikipedia.org

Conformational Analysis and Stereochemical Considerations

The conformational preferences of this compound are dictated by the interplay of steric and electronic interactions between the substituents and the carboxylic acid group.

Rotational Barriers of the Difluoromethyl Group

The rotation of the difluoromethyl group attached to an aromatic ring is associated with a specific energy barrier. While specific data for this compound is not available, studies on related molecules, such as substituted biphenyls with trifluoromethyl groups, indicate that the rotational barriers are influenced by steric hindrance from adjacent substituents. researchgate.net The presence of the ortho-fluoro substituent would likely create a moderate barrier to rotation for the difluoromethyl group. Computational studies on simpler systems suggest that the barrier for rotation of a CF3 group on a benzene ring is on the order of 350 cm⁻¹ (approximately 4.2 kJ/mol). nih.gov The barrier for a CHF2 group is expected to be of a similar magnitude but potentially slightly lower due to the smaller size of hydrogen compared to fluorine.

Intramolecular Interactions within the Benzoic Acid Framework

Computational studies on 2-fluorobenzoic acid have revealed the existence of multiple conformers. nih.govnih.gov These conformers are defined by the orientation of the carboxylic acid group relative to the benzene ring and the ortho-fluoro substituent. The two most stable conformers are typically the cis forms, where the carboxylic proton is oriented away from the fluorine atom. In one of the higher-energy trans conformers, a stabilizing intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom (O-H···F) can exist. nih.gov However, this hydrogen-bonded conformer is generally present in low populations under normal conditions. nih.gov

For this compound, similar conformational possibilities exist. The presence of the difluoromethyl group at the 3-position could influence the relative energies of these conformers through steric and electronic interactions, but the fundamental aspects of cis and trans orientations of the carboxylic acid group relative to the 2-fluoro substituent are expected to be similar to those in 2-fluorobenzoic acid.

Intermolecular Interactions Involving Fluorine Atoms

The fluorine atoms in both the 2-fluoro and 3-difluoromethyl substituents of this compound can participate in various intermolecular interactions, which are crucial in determining the solid-state packing and physical properties of the compound.

In the solid state, fluorinated benzoic acids typically form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov Beyond this primary interaction, weaker intermolecular interactions involving the fluorine atoms are also significant. These can include C-H···F hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor. acs.org The difluoromethyl group, with its acidic C-H bond, can also act as a hydrogen bond donor in certain contexts. acs.org

C-H···F Hydrogen Bonding in Crystal Structures and Solutions

The C-H···F hydrogen bond, although considered a weak interaction, plays a significant role in molecular assembly and crystal engineering. researchgate.net The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, capable of participating in such interactions and acting as a bioisostere for more traditional hydrogen bond donors like hydroxyl or amine groups. acs.orgalfa-chemistry.comnih.gov

Spectroscopic and computational studies have unequivocally established the existence of C-H···F hydrogen bonds, with observed H···F distances as short as 2.02 Å and angles approaching linearity (180°). rsc.org However, analyses of crystal structures often reveal a wider range of geometries, with H···F distances around 2.5 Å and C-H···F angles near 130°, making them sometimes difficult to distinguish from simple van der Waals interactions. rsc.org Despite this, in many crystal structures, intermolecular C-H···F bonds are dominant and play a crucial role in defining packing motifs. rsc.org

The strength and structural influence of these bonds can be seen in various fluorinated aromatic compounds. For instance, studies on silver fluorobenzenethiolates demonstrate how C-H···F interactions direct the formation of specific supramolecular synthons—highly conserved and recurring patterns in crystal engineering. nih.gov The geometry of these synthons can vary, leading to different packing arrangements like linear chains or more complex sandwich-herringbone motifs. nih.gov The presence of short C-H···F contacts has been correlated with enhanced thermal stability in some crystal architectures. nih.gov

Table 1: Examples of C-H···F Intermolecular Contacts in Fluorinated Aromatic Compounds

| Compound/System | C-H···F Distance (Å) | Description |

| Silver 2-fluorobenzenethiolate | 2.680 | Forms a linear supramolecular synthon. nih.gov |

| Silver 3-fluorobenzenethiolate | 2.434 and 2.841 | Exhibits short and long contacts, forming a Type II synthon. nih.gov |

| Silver 4-fluorobenzenethiolate | 2.658 and 2.892 | Shows bifurcated fluorine environment in a Type I synthon. nih.gov |

| General Observation | ~2.5 | Typical distance found in crystallographic database evaluations. rsc.org |

| Spectroscopic Measurement | As low as 2.02 | Shortest distances observed, confirming hydrogen bond presence. rsc.org |

F···F Interactions and Their Supramolecular Implications

The role of fluorine-fluorine (F···F) interactions in molecular self-assembly is a subject of extensive study. These interactions, along with other noncovalent forces like C-H···F hydrogen bonds and π-stacking, collectively stabilize crystal structures. acs.orgfigshare.com While individually weak, their cumulative effect can lead to significant stabilization energies, reaching up to 13 kcal mol⁻¹. acs.orgfigshare.com

F···F interactions are generally categorized into two types based on their geometry. "Type I" interactions are characterized by similar C-F···F angles and are considered to be dominated by van der Waals forces with minimal repulsion. nih.gov "Type II" interactions involve a close contact where one C-F···F angle is approximately 90° and the other is near 180°, suggesting a potential donor-acceptor character.

In crystal structures of compounds with multiple fluorine atoms, such as those with pentafluorosulfanyl (SF₅) groups, F···F contacts are frequently observed and lead to repeating structural motifs like supramolecular linear or twisted chains. nih.gov The aggregation of fluorinated parts of molecules can lead to the formation of "fluorous domains" within a crystal lattice. man.ac.uk The propensity for F···F contact formation appears to be promoted by the presence of electron-poor substituents on the molecule. nih.gov The understanding and utilization of these fluorous interactions are critical for designing materials with specific properties and for applications in selective molecular recognition and separation. researchgate.netnih.gov

Table 2: Characteristics of F···F Interactions

| Interaction Type | Geometric Description | Primary Nature | Supramolecular Implication |

| Type I | C-F···F angles are similar (θ₁ ≈ θ₂) | van der Waals | Contributes to general packing and formation of fluorous domains. nih.gov |

| Type II | One C-F···F angle is ~90°, the other is ~180° | Potential Donor-Acceptor | Can lead to more specific, directional assemblies. |

| General F···F Contacts | Distances are often close to the sum of van der Waals radii | Weakly Stabilizing | Collectively provide significant stabilization to the crystal lattice. acs.orgfigshare.com |

Applications of 3 Difluoromethyl 2 Fluorobenzoic Acid As a Chemical Building Block

A Gateway to Advanced Organic Intermediates

The structural attributes of 3-(Difluoromethyl)-2-fluorobenzoic acid make it an ideal precursor for the construction of sophisticated molecular architectures. Its carboxylic acid functional group provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a prominent class of molecules in drug discovery, often exhibiting enhanced potency, selectivity, and metabolic stability. tandfonline.come-bookshelf.de While specific examples detailing the direct use of this compound in the synthesis of a wide array of heterocycles are not extensively documented in publicly available literature, the strategic importance of fluorinated benzoic acids as building blocks is well-established. tandfonline.com The general strategy involves the activation of the carboxylic acid, followed by reaction with a suitably functionalized precursor to construct the heterocyclic core. For instance, condensation reactions with diamines, hydrazines, or other bifunctional nucleophiles can lead to the formation of various nitrogen-containing heterocycles. The presence of the difluoromethyl and fluoro substituents on the benzoyl moiety can significantly influence the reactivity of the intermediates and the properties of the final heterocyclic products.

Tailoring Physicochemical Properties for Enhanced Performance

The incorporation of the 3-(difluoromethyl)-2-fluorobenzoyl group into molecular analogues is a strategic approach to modulate key physicochemical properties that are critical for a compound's biological activity and pharmacokinetic profile.

Impact on Molecular Lipophilicity (logP) and Polarity

Below is a table of calculated logP values for this compound and related compounds to illustrate the influence of the difluoromethyl group.

| Compound Name | Molecular Formula | Calculated logP |

| Benzoic acid | C₇H₆O₂ | 1.87 |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 1.98 |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 3.03 |

| This compound | C₈H₅F₃O₂ | 2.46 |

Note: The logP values are computationally predicted and serve for comparative purposes.

Influence on Metabolic Stability in Related Compounds

Contribution to Specific Molecular Recognition in Designed Scaffolds

The precise arrangement of functional groups in a molecule is crucial for its ability to bind to a biological target with high affinity and selectivity. The fluorine and difluoromethyl groups of this compound can participate in various non-covalent interactions that contribute to molecular recognition. The polarized C-F bonds can engage in dipole-dipole interactions and, in some cases, form hydrogen bonds with suitable donor groups on a protein target. researchgate.net The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, a property that is increasingly being exploited in drug design. researchgate.net Molecular docking studies of ligands containing fluorinated phenyl moieties have demonstrated the importance of these interactions in achieving potent and selective binding to target proteins. researchgate.netnih.govmdpi.comresearchgate.netnih.gov The specific orientation of the fluorine and difluoromethyl groups in the 3- and 2-positions of the benzoic acid ring provides a distinct interaction profile that can be harnessed by medicinal chemists to design ligands with tailored binding properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H, 13C, and 19F NMR for Structural Elucidation

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are fundamental for the initial structural assessment of 3-(Difluoromethyl)-2-fluorobenzoic acid. Each spectrum offers unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, four distinct signals would be anticipated: one for the carboxylic acid proton, one for the difluoromethyl proton, and two for the three aromatic protons, which would likely appear as complex overlapping multiplets. The carboxylic acid proton would appear as a broad singlet far downfield. The difluoromethyl (CHF₂) proton signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons would exhibit complex splitting patterns arising from both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains eight unique carbon atoms, which would result in eight distinct signals. The spectrum would be characterized by a signal for the carboxylic carbon (C=O) in the downfield region (~165-170 ppm), six signals in the aromatic region, and one signal for the difluoromethyl carbon (-CHF₂). The signals for carbons bonded to fluorine (C2, C3, and the CHF₂ group) would exhibit splitting due to carbon-fluorine coupling (JCF). Specifically, the -CHF₂ carbon signal would appear as a triplet.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. nist.gov This technique is highly sensitive and provides information about the chemical environment of fluorine atoms. Two signals are expected for this compound: one for the aromatic fluorine atom at the C2 position and another for the two equivalent fluorine atoms of the difluoromethyl group at the C3 position. The aromatic fluorine signal would be split into a multiplet by nearby aromatic protons. The difluoromethyl fluorine signal would appear as a doublet due to coupling with the single proton of that group.

Table 1: Predicted 1D NMR Spectral Features for this compound

| Nucleus | Predicted Signal | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | Broad Singlet | Exchange with solvent |

| Aromatic (Ar-H) | Complex Multiplets | H-H and H-F coupling | |

| Difluoromethyl (-CHF₂) | Triplet | ¹H-¹⁹F coupling (²JHF) | |

| ¹³C | Carbonyl (-COOH) | Singlet or Triplet (long range C-F) | |

| Aromatic C-F (C2) | Doublet | ¹JCF | |

| Aromatic C-CHF₂ (C3) | Triplet | ²JCF | |

| Aromatic C-H | Doublets/Multiplets | C-F coupling | |

| Difluoromethyl (-CHF₂) | Triplet | ¹JCF | |

| ¹⁹F | Aromatic (Ar-F) | Multiplet | F-H coupling |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wiley.com A COSY spectrum of this compound would reveal the connectivity between adjacent protons on the aromatic ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wiley.com This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show through-space correlations between the fluorine of the difluoromethyl group and the proton at the C4 position, further confirming the geometry and substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within a few parts per million). fiveable.melibretexts.org This precision allows for the determination of a unique elemental formula. youtube.com For this compound (C₈H₅F₃O₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the molecular formula.

Table 2: Calculated Exact Mass for HRMS Analysis

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov A specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product (or daughter) ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint. pittcon.orgyoutube.com

For this compound, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation pathways of benzoic acids are well-studied and typically involve losses of small, stable neutral molecules. docbrown.infonih.gov

Table 3: Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss | Product Ion (m/z) | Plausible Fragment Identity |

|---|---|---|---|---|

| 194 | H₂O | 18 | 176 | [C₈H₃F₃O]⁺ |

| 194 | COOH• | 45 | 149 | [C₇H₄F₃]⁺ |

| 149 | HF | 20 | 129 | [C₇H₃F₂]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The infrared spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid and fluorinated aromatic moieties. The most prominent feature would be a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would also be a key diagnostic peak. The presence of fluorine atoms would give rise to strong C-F stretching bands in the fingerprint region of the spectrum. stmarys-ca.edu

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity/Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Difluoromethyl | ~2980 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong (multiple bands) |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands indicative of its key structural features: the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies of molecules with a high degree of accuracy. nih.gov These predicted spectra serve as a valuable reference in the absence of experimental data. The expected characteristic IR absorption bands for this compound are detailed in the table below.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1395 / 1300 - 1200 | Medium |

| Difluoromethyl Group | C-F stretch | 1150 - 1050 | Strong |

| Aromatic Ring | C-F stretch | 1250 - 1100 | Strong |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 | Medium to Strong |

Note: The predicted wavenumber ranges are based on typical values for these functional groups in similar chemical environments and may be influenced by intermolecular interactions, such as hydrogen bonding in the solid state.

The broad O-H stretching band of the carboxylic acid is a result of hydrogen bonding, which typically occurs in the solid state, forming dimers. The strong carbonyl (C=O) stretch is one of the most prominent peaks in the spectrum. The presence of multiple fluorine atoms introduces strong C-F stretching vibrations, which are expected in the fingerprint region of the spectrum. The substitution pattern on the benzene (B151609) ring will influence the exact position and intensity of the aromatic C=C and C-H vibrational modes.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. This technique is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would be expected to clearly show vibrations of the aromatic ring and the carbon-carbon bonds within the benzene ring. Computational studies on substituted benzoic acids have demonstrated the utility of DFT in predicting Raman active modes. nih.gov

Table 2: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1640 | Medium |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1550 | Strong |

| Difluoromethyl Group | C-F symmetric stretch | 1100 - 1000 | Medium |

| Aromatic Ring | C-H in-plane bend | 1300 - 1000 | Medium to Weak |

Note: Predicted Raman shifts are based on theoretical calculations for analogous molecules. The actual experimental values can vary.

A particularly strong signal in the Raman spectrum of aromatic compounds is the "ring breathing" mode, a symmetric expansion and contraction of the benzene ring. The C=O stretch of the carboxylic acid, while strong in the IR, is typically of medium intensity in the Raman spectrum. The symmetric C-F stretching of the difluoromethyl group is also expected to be observable.

X-ray Crystallography for Solid-State Structural Conformation

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no experimental data on its crystal structure is available.

However, based on the crystal structures of numerous other substituted benzoic acids, it is highly probable that this compound would crystallize to form centrosymmetric dimers in the solid state. This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Table 3: Hypothetical Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |

| Molecular Conformation | Near-planar arrangement of the benzoic acid moiety |

Note: This data is predictive and based on the common crystallographic features of substituted benzoic acids. Experimental determination is required for confirmation.

Theoretical and Computational Investigations of 3 Difluoromethyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular energies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and energy calculations.

For aromatic carboxylic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). nih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on substituted benzoic acids have shown that DFT can accurately model how different functional groups influence the geometry of the benzene (B151609) ring and the carboxylic acid moiety. nih.gov

Energetic properties derived from DFT calculations include the total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for assessing the relative stability of different molecular conformations and for predicting the thermodynamics of chemical reactions involving the molecule. For example, in a study of 2-fluorobenzoic acid, DFT calculations were used to identify four distinct conformers and quantify their energy differences, revealing two low-energy cis configurations and two higher-energy trans configurations of the carboxylic acid group. nih.gov

Table 1: Common DFT Functionals and Basis Sets in Molecular Modeling

| Category | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X | Approximations used to describe the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate descriptions but increase computational time. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations.

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate electronic structure information, serving as a benchmark for less expensive methods. They are particularly valuable for analyzing electron correlation effects, which are crucial for understanding fine details of molecular properties and reactivity. For complex molecules, a common strategy involves first optimizing the geometry using a cost-effective method like DFT and then performing a more accurate single-point energy calculation using a high-level ab initio method.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how 3-(Difluoromethyl)-2-fluorobenzoic acid behaves in different environments (e.g., in a solvent or in the solid state), revealing its accessible conformations and the dynamics of transitions between them.

For flexible molecules, MD is essential for exploring the conformational landscape. For example, the orientation of the carboxylic acid group and the difluoromethyl group relative to the benzene ring can vary. A study on the related 2-fluorobenzoic acid demonstrated that different conformers possess distinct stabilities and can be interconverted. nih.gov MD simulations could map the energy barriers between such conformations for this compound, providing a picture of its flexibility and the populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net These calculations predict the resonance frequencies for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. For fluorinated molecules, predicting ¹⁹F NMR chemical shifts is particularly important. Studies on perfluorinated carboxylic acids have shown that the chemical shifts are sensitive to the local electronic environment, allowing differentiation between CF, CF₂, and CF₃ groups. researchgate.net Such predictions for this compound could help assign its experimental NMR spectra. nih.govnih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the modes of molecular motion can be calculated using quantum chemistry. These computed frequencies are then correlated with experimental infrared (IR) and Raman spectra. DFT calculations are commonly used for this purpose. ijtsrd.comresearchgate.net For carboxylic acids, the C=O stretching frequency is a particularly strong and informative band in the IR spectrum. Computational studies on benzoic acid analogues have established a correlation between the calculated vibrational frequency of the carbonyl stretch and the acid's pKa value, demonstrating the predictive power of these methods. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.govyoutube.com

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a delicate balance of intermolecular interactions. Computational modeling is a key tool for analyzing these interactions and predicting the final crystal packing.

The presence of fluorine atoms and a carboxylic acid group in this compound suggests that its crystal structure will be stabilized by a variety of non-covalent interactions. These can include strong hydrogen bonds involving the carboxylic acid (O-H···O), as well as weaker interactions like C-H···O and C-H···F contacts. researchgate.netresearchgate.net The fluorine atoms can also participate in F···F and F···O interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of complex molecules like 3-(Difluoromethyl)-2-fluorobenzoic acid is a key area for innovation. Future research will likely focus on developing "green" synthetic methodologies that minimize environmental impact. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. The use of continuous flow chemistry offers another promising avenue, potentially enabling safer and more efficient processes with reduced waste generation. rsc.org Furthermore, there is a growing interest in utilizing less hazardous and more abundant starting materials, moving away from traditional methods that may rely on harsh reagents or produce significant waste. The development of catalytic C-H activation techniques, for instance, could provide more direct and atom-economical routes to fluorinated benzoic acids. cas.cn

Key areas for future research in sustainable synthesis include:

Biocatalysis: Employing enzymes for the selective fluorination or modification of benzoic acid derivatives.

Continuous Flow Chemistry: Designing and optimizing continuous flow processes for the synthesis of this compound to enhance safety and efficiency. rsc.org

Alternative Fluorinating Agents: Investigating and developing safer and more environmentally friendly sources of fluorine.

C-H Activation/Functionalization: Exploring direct C-H functionalization methods to introduce fluorine or the difluoromethyl group, reducing the number of synthetic steps. cas.cn

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic properties conferred by the fluorine and difluoromethyl substituents on the benzoic acid scaffold suggest that this compound may exhibit novel reactivity. Future investigations will likely delve into uncovering and harnessing these unique chemical behaviors. For example, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that could be exploited in designing new catalysts or molecular recognition systems. acs.org Research into the transformation of the carboxylic acid group in the presence of the fluorinated substituents could lead to the synthesis of a diverse range of new compounds, such as esters, amides, and ketones, with potentially valuable properties. organic-chemistry.orgacs.org The development of new difluoromethylation and trifluoromethylation reactions remains an active area of research, and understanding the reactivity of compounds like this compound can contribute to the design of new reagents and synthetic methods. acs.orgacs.orgrsc.org

Unexplored avenues in reactivity include:

Catalyst Development: Utilizing the unique electronic and steric properties of the molecule to design new catalysts.

Bioisosteric Replacements: Investigating the difluoromethyl group as a bioisostere for other functional groups like hydroxyl or thiol in the design of bioactive molecules. acs.org

Late-Stage Functionalization: Exploring the use of this compound as a building block in the late-stage functionalization of complex molecules to fine-tune their properties. rsc.org

Novel Cyclization Reactions: Investigating intramolecular reactions to construct novel heterocyclic systems incorporating the fluorinated benzene (B151609) ring.

Advanced Computational Modeling for Predictive Design of Fluoro-Organic Compounds

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. nih.gov For fluoro-organic compounds, computational modeling can provide deep insights into the effects of fluorine on molecular structure, reactivity, and biological activity. nih.govacs.org Time-dependent density functional theory (TD-DFT) can be used to predict the spectroscopic properties of these molecules. clemson.edu Future research will likely see an increased use of advanced computational methods to:

Predict Reaction Outcomes: Develop accurate theoretical models to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Design Novel Molecules: Use computational screening to identify new derivatives of this compound with desired electronic, optical, or biological properties.

Elucidate Reaction Mechanisms: Employ computational tools to gain a detailed understanding of the mechanisms of known and novel transformations.

Model Biological Interactions: Predict how fluorinated molecules interact with biological targets, aiding in the design of new therapeutic agents. nih.gov

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new fluoro-organic compounds.

Discovery of New Applications in Emerging Fields of Chemical Science

While fluorinated compounds have a well-established role in pharmaceuticals and agrochemicals, the unique properties of molecules like this compound may lead to their application in other emerging fields. nih.govnih.gov The introduction of fluorine can significantly alter the electronic properties of organic materials, opening up possibilities for their use in:

Organic Electronics: Fluorinated organic molecules are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of fluorine can influence the energy levels of molecular orbitals, which is a key factor in the performance of these devices.

Materials Science: The incorporation of fluorine can enhance the thermal and metabolic stability of polymers and other materials. nih.gov Fluorinated metal-organic frameworks (F-MOFs) are being investigated for applications such as gas capture and separation due to the unique interactions between fluorine and guest molecules like CO2. rsc.orgacs.org

Chemical Biology: Fluorinated probes and labels are valuable tools for studying biological systems. Advanced NMR techniques for organofluorine compounds are continually being developed to provide detailed structural and dynamic information. numberanalytics.com

The exploration of these and other new application areas will undoubtedly be a major focus of future research on this compound and other novel fluoro-organic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Difluoromethyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multistep pathways involving fluorination and condensation. For example, Claisen condensation of ethyl difluoroacetate with triethyl orthoformate generates intermediates like 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyric acid ethyl ester, which undergoes cyclization with methylhydrazine to form the pyrazole core. Hydrolysis under basic conditions (e.g., NaOH) followed by acidification yields the final product . Nucleophilic fluorination using hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) is another method, where fluorination at specific positions is controlled by reaction temperature (60–80°C) and solvent polarity (e.g., DMF) . Optimizing stoichiometry of fluorinating agents (e.g., KF) and catalysts (e.g., CuI) improves yields (up to 85%) and minimizes byproducts like dehalogenated derivatives.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR : NMR identifies fluorine environments (e.g., difluoromethyl groups at δ −90 to −110 ppm), while NMR resolves aromatic proton splitting patterns.

- IR Spectroscopy : Carboxylic acid O-H stretches (2500–3000 cm) and C-F vibrations (1100–1250 cm) are key markers .

- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-H] at m/z 218.02) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Assays typically involve:

- Kinetic Studies : Measuring IC values via fluorescence quenching (e.g., λ = 280 nm, λ = 340 nm).

- Structural Analogues : Comparing activity against non-fluorinated benzoic acids to assess fluorine’s electronic effects .

- Cellular Uptake : Radiolabeled analogs are used in PET imaging to track biodistribution in cancer cell lines .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings. For example:

- Pd-Catalyzed Coupling : Reactions with aryl boronic acids proceed at 80°C in THF/HO with Pd(PPh) as a catalyst. Ortho-fluorine substituents reduce steric hindrance, improving coupling efficiency (yields >70%) .

- Decarboxylation : Under microwave irradiation (150°C, 30 min), the carboxylic acid group is removed, enabling further functionalization .

Q. What strategies enhance the metabolic stability of fluorinated benzoic acid derivatives in drug development?

- Methodological Answer : Metabolic stability is improved by:

- Isosteric Replacement : Substituting hydrogen with fluorine at metabolically labile positions (e.g., para to hydroxyl groups) to block cytochrome P450 oxidation .

- Deuterium Incorporation : Replacing C-H with C-D bonds in the difluoromethyl group reduces first-pass metabolism (e.g., increased by 2.5× in rodent models) .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl esters) enhances oral bioavailability, with hydrolysis in vivo restoring activity .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Docking Simulations : Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2). Fluorine’s electronegativity is parameterized to assess hydrogen-bonding and hydrophobic contacts .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent position (e.g., 2- vs. 3-fluorine) with inhibitory potency (R > 0.85) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported inhibitory potency of fluorinated benzoic acids across studies?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or ionic strength alter ionization of the carboxylic acid group, affecting binding .

- Fluorine Positioning : Meta-fluorine may enhance π-stacking in hydrophobic pockets, while ortho-substituents induce steric clashes, explaining conflicting IC values .

- Analytical Sensitivity : HPLC purity thresholds (<95% vs. >98%) influence biological readouts; impurities like difluoroacetic acid may artifactually inhibit enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.